molecular formula C4H2BF3O3 B11917431 (3,4,5-Trifluorofuran-2-yl)boronic acid

(3,4,5-Trifluorofuran-2-yl)boronic acid

Cat. No.: B11917431
M. Wt: 165.87 g/mol
InChI Key: WLIOZKUOANAENO-UHFFFAOYSA-N
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Description

(3,4,5-Trifluorofuran-2-yl)boronic acid is an organoboron compound characterized by the presence of a trifluorofuran ring attached to a boronic acid group. This compound is of significant interest in organic synthesis, particularly in the field of medicinal chemistry, due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3,4,5-Trifluorofuran-2-yl)boronic acid typically involves the reaction of 3,4,5-trifluorofuran with a boron-containing reagent. One common method is the use of a Grignard reagent, where 3,4,5-trifluorofuran is reacted with a boron halide under anhydrous conditions to form the desired boronic acid. The reaction is usually carried out in an inert atmosphere, such as argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound often involves large-scale Grignard reactions or Suzuki-Miyaura coupling reactions. These methods are optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: (3,4,5-Trifluorofuran-2-yl)boronic acid undergoes various types of reactions, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of boronic esters.

    Substitution: Formation of substituted trifluorofuran derivatives.

Scientific Research Applications

(3,4,5-Trifluorofuran-2-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3,4,5-Trifluorofuran-2-yl)boronic acid primarily involves its ability to form stable covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The trifluorofuran ring can also participate in various interactions due to its electron-withdrawing fluorine atoms, which can influence the reactivity and stability of the compound.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the trifluorofuran ring, which imparts distinct electronic properties and reactivity compared to its phenyl counterparts. The trifluorofuran ring can enhance the compound’s stability and reactivity in certain reactions, making it a valuable tool in synthetic chemistry.

Properties

Molecular Formula

C4H2BF3O3

Molecular Weight

165.87 g/mol

IUPAC Name

(3,4,5-trifluorofuran-2-yl)boronic acid

InChI

InChI=1S/C4H2BF3O3/c6-1-2(7)4(8)11-3(1)5(9)10/h9-10H

InChI Key

WLIOZKUOANAENO-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(O1)F)F)F)(O)O

Origin of Product

United States

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